2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate

Description

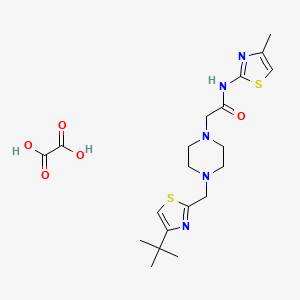

This compound is a piperazine-thiazole acetamide derivative with a unique structural profile. The piperazine ring is substituted at the 1-position with a (4-(tert-butyl)thiazol-2-yl)methyl group, while the acetamide moiety is linked to a 4-methylthiazol-2-yl group. The oxalate salt form enhances solubility, a critical factor for bioavailability.

Properties

IUPAC Name |

2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5OS2.C2H2O4/c1-13-11-26-17(19-13)21-15(24)9-22-5-7-23(8-6-22)10-16-20-14(12-25-16)18(2,3)4;3-1(4)2(5)6/h11-12H,5-10H2,1-4H3,(H,19,21,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTGBFQZURTYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C(C)(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate is a complex organic molecule featuring a thiazole ring, a piperazine ring, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antiviral, and anticancer applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This structure includes:

- A thiazole ring , which is known for its diverse biological activities.

- A piperazine ring , which enhances the pharmacological properties of the molecule.

- An oxalate moiety , which may influence solubility and bioavailability.

Antimicrobial Properties

Research has indicated that compounds containing thiazole and piperazine structures exhibit notable antimicrobial activity. For instance, thiazole derivatives have been shown to inhibit various bacterial strains and fungi. The presence of the tert-butyl group in this specific compound may enhance lipophilicity, potentially improving membrane penetration and efficacy against microbial targets.

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been widely documented. For example, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The mechanism often involves the induction of apoptosis or inhibition of cell proliferation through interaction with critical signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of bulky groups like tert-butyl enhances potency by improving hydrophobic interactions with biological targets.

- Ring Modifications : Alterations in the thiazole or piperazine rings can significantly affect activity; for instance, modifications at specific positions have been shown to either enhance or diminish cytotoxic effects .

Case Studies

Several studies have investigated related compounds:

- Evren et al. (2019) explored novel thiazole derivatives and their anticancer activities. They found that specific substitutions greatly influenced cytotoxicity against cancer cell lines, suggesting that similar modifications could be beneficial for this compound .

- Research on Thiazole Derivatives : A study highlighted that compounds with thiazole rings showed significant activity against Plasmodium falciparum (malaria), indicating potential for further exploration in parasitic infections .

Research Findings Summary Table

| Study | Activity | Cell Line/Target | IC50/EC50 Values |

|---|---|---|---|

| Evren et al. (2019) | Anticancer | A549, NIH/3T3 | IC50 < 10 μM |

| PMC6816013 | Antiparasitic | P. falciparum | EC50 = 0.19 μM |

| BenchChem Data | Antimicrobial | Various strains | Not specified |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are primarily piperazine-thiazole acetamides or related heterocyclic derivatives. Key comparisons include physicochemical properties, synthetic yields, and biological activities.

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Insights:

Substituent Effects on Physicochemical Properties :

- The target compound’s tert-butyl group introduces significant hydrophobicity compared to smaller substituents (e.g., methoxy, chloro) in compounds. This may reduce aqueous solubility but enhance membrane permeability .

- The oxalate counterion improves solubility relative to free-base analogs, a strategy also observed in paclitaxel formulations .

Synthetic Yields :

- Yields for analogous piperazine-thiazole acetamides range from 72% to 86% , suggesting efficient coupling reactions. The target compound’s synthesis likely employs similar methods (e.g., amide coupling with TBTU/DMAP) .

Biological Activity: Piperazine-thiazole derivatives in exhibit MMP inhibition, critical for anti-inflammatory applications. The target’s tert-butyl group may alter binding affinity compared to methoxy or chloro substituents . Compound 4 () demonstrates P-gp inhibition, enhancing paclitaxel bioavailability.

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., tert-butyl) on the thiazole ring may sterically hinder target binding but improve metabolic stability. In contrast, polar groups (e.g., methoxy) enhance solubility but reduce lipophilicity .

- Pharmacokinetic Modulation : Piperazine derivatives like Compound 4 () show promise in overcoming multidrug resistance via P-gp inhibition. The target compound’s oxalate salt could further optimize oral absorption .

- Synthetic Accessibility : High yields (75–86%) for analogs in and suggest scalable synthesis routes for the target compound, though tert-butyl incorporation may require optimized conditions .

Q & A

Q. What are the standard synthetic routes and characterization techniques for this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and oxalate salt formation. Key steps are monitored via thin-layer chromatography (TLC) to track intermediate purity. Structural confirmation is achieved through spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton and carbon environments, confirming substituent positions (e.g., tert-butyl, piperazine, and thiazole groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers ensure compound purity during synthesis?

Purity is maintained using:

- Column Chromatography : For intermediate purification, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane gradients) .

- Recrystallization : Final oxalate salt formation in ethanol/water mixtures improves crystallinity and removes impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while dichloromethane minimizes side reactions during coupling steps .

- Catalyst Use : Palladium catalysts (e.g., Pd/C) may enhance cross-coupling efficiency for thiazole ring formation .

- Temperature Control : Low temperatures (0–5°C) reduce byproduct formation during sensitive steps like oxalate salt precipitation .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC50 variability) can be addressed by:

- Standardized Assays : Replicating studies under consistent conditions (e.g., cell line viability protocols and ATP-binding assays) .

- Metabolic Stability Tests : Assessing cytochrome P450 interactions to rule out off-target effects .

- Structural-Activity Relationship (SAR) Analysis : Comparing analogs to isolate contributions of specific substituents (e.g., tert-butyl vs. methyl groups) .

Q. How can polymorphic forms of the oxalate salt be identified and characterized?

- X-Ray Powder Diffraction (XRPD) : Differentiates polymorphs via distinct diffraction patterns .

- Differential Scanning Calorimetry (DSC) : Identifies thermal transitions (e.g., melting points) to assess stability .

- Dynamic Vapor Sorption (DVS) : Evaluates hygroscopicity, which impacts formulation strategies .

Q. What methodologies elucidate the compound’s mechanism of action?

- Molecular Docking : Predicts binding interactions with targets (e.g., kinase domains) using software like AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) for putative targets .

- Gene Expression Profiling : RNA-seq identifies downstream pathways modulated by the compound .

Notes

- Avoid abbreviations; use full chemical names to maintain clarity.

- Advanced questions emphasize experimental design and data interpretation, aligning with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.